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For Researchers, Scientists, and Drug Development Professionals

Introduction
The advent of CRISPR/Cas9 technology has revolutionized the field of genetic engineering,

offering unprecedented precision in genome editing. However, the efficient and safe delivery of

CRISPR/Cas9 components into target cells remains a significant hurdle for its therapeutic

application. Bamea-O16B is a leading-edge bioreducible lipid nanoparticle (LNP) designed to

address this challenge. It serves as a potent nanocarrier for the simultaneous delivery of Cas9

messenger RNA (mRNA) and single-guide RNA (sgRNA).[1][2][3] Its unique composition,

featuring integrated disulfide bonds, allows for efficient encapsulation of RNA cargo and its

subsequent release in response to the reductive intracellular environment.[1][4] This

mechanism facilitates rapid and highly efficient genome editing, making Bamea-O16B a

promising tool for both in vitro research and in vivo therapeutic development.

Core Mechanism of Action
Bamea-O16B-based LNPs encapsulate Cas9 mRNA and sgRNA through electrostatic

interactions, forming stable nanoparticles. Upon entering a cell, these nanoparticles are

exposed to the reductive environment of the cytoplasm. This triggers a disulfide bond exchange

mechanism, leading to the breakdown of the nanoparticle structure and the release of the Cas9

mRNA and sgRNA cargo. The released mRNA is then translated by the cell's machinery to
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produce the Cas9 nuclease, which, in complex with the sgRNA, targets and cleaves a specific

genomic locus.

Quantitative Data Summary
The performance of Bamea-O16B as a delivery vehicle for CRISPR/Cas9 components has

been quantified in several key studies. The following tables summarize the reported efficiencies

in various experimental settings.

Table 1: In Vitro mRNA Delivery and Gene Knockout
Efficiency
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Cell Line
Delivered
Cargo

Transfectio
n/Internaliz
ation
Efficiency

Gene
Knockout
Efficiency

Cas9 mRNA
Concentrati
on

Reference

Human

Embryonic

Kidney (HEK-

GFP)

Cas9

mRNA/sgGF

P

- Up to 90% 160 ng/mL

Human

Embryonic

Kidney (HEK-

GFP)

Cas9

mRNA/sgGF

P

- 35% 20 ng/mL

Human

Cervical

Cancer

(HeLa)

RFP mRNA Up to 90% - 160 ng/mL

Human

Cervical

Cancer

(HeLa)

Fluorescent-

labeled RNA
>90% - 10 x 10⁻⁹ M

Human

Cervical

Cancer

(HeLa)

Cas9

mRNA/sgHP

V18

-

Reduced cell

viability to

30%

320 ng/mL

Table 2: In Vivo Gene Knockdown Efficiency
Animal
Model

Target Gene
Delivery
Route

Organ/Tiss
ue Targeted

Gene
Knockdown
Efficiency

Reference

C57BL/6

Mice
PCSK9

Intravenous

Injection

Liver

(Hepatocytes

)

~80%

reduction in

serum

PCSK9
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Key Experimental Protocols
Formulation of Bamea-O16B Lipid Nanoparticles
This protocol describes the general formulation of Bamea-O16B LNPs for the encapsulation of

Cas9 mRNA and sgRNA.

Materials:

Bamea-O16B lipid

Cholesterol

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

DSPE-PEG2000

Cas9 mRNA

sgRNA

Ethanol

Sodium acetate buffer

Phosphate-buffered saline (PBS)

Chloroform

Procedure:

The synthesis of the Bamea-O16B lipid is performed as previously described.

In a glass vial, dissolve Bamea-O16B, cholesterol, and DOPE in chloroform. The ratios of

these components can be optimized, for example, a constant BAMEA-O16B/DOPE ratio of

4/1 (w/w) can be maintained while varying the cholesterol density.

Dry the lipid mixture overnight in a fume hood to form a thin lipid film.
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Hydrate the lipid film using a solution of ethanol and sodium acetate buffer.

In a separate vial, dilute Cas9 mRNA and sgRNA in an appropriate buffer.

Add the hydrated lipid solution dropwise to the mRNA/sgRNA solution.

To remove excess ethanol and sodium acetate, dialyze the resulting nanoparticle solution

against PBS using a dialysis bag with a molecular weight cutoff of 10,000.

In Vitro Gene Editing in HEK-GFP Cells
This protocol outlines the procedure for knocking out the Green Fluorescent Protein (GFP)

gene in HEK-GFP cells.

Materials:

HEK-GFP cells

Bamea-O16B/Cas9 mRNA/sgGFP nanoparticles

Cell culture medium

6-well plates

Flow cytometer or fluorescence microscope

Procedure:

Seed HEK-GFP cells in 6-well plates and culture until they reach the desired confluency.

Prepare different concentrations of Bamea-O16B/Cas9 mRNA/sgGFP nanoparticles in cell

culture medium.

Remove the existing medium from the cells and add the medium containing the

nanoparticles.

Incubate the cells for a specified period (e.g., 24-48 hours).
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Analyze the GFP expression using a flow cytometer or fluorescence microscope to

determine the knockout efficiency. A significant reduction in GFP fluorescence indicates

successful gene editing.

In Vivo Gene Editing in Mice
This protocol details the steps for knocking down the PCSK9 gene in C57BL/6 mice.

Materials:

C57BL/6 mice

Bamea-O16B/Cas9 mRNA/sgPCSK9 nanoparticles

Saline or DPBS

Syringes and needles for intravenous injection

Equipment for blood collection and serum analysis (e.g., ELISA kit)

Procedure:

Prepare a sterile solution of Bamea-O16B/Cas9 mRNA/sgPCSK9 nanoparticles in a suitable

vehicle such as DPBS.

Administer the nanoparticle solution to C57BL/6 mice via intravenous (tail vein) injection.

As a control, inject a separate group of mice with nanoparticles containing a scramble

sgRNA or with DPBS alone.

After a predetermined time point, collect blood samples from the mice.

Isolate the serum and quantify the level of PCSK9 protein using an appropriate method like

ELISA.

Compare the serum PCSK9 levels between the treatment and control groups to determine

the in vivo knockdown efficiency.
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Caption: Cellular delivery pathway of Bamea-O16B nanoparticles for CRISPR/Cas9 gene

editing.
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Caption: General experimental workflow for Bamea-O16B mediated CRISPR/Cas9 gene

editing.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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